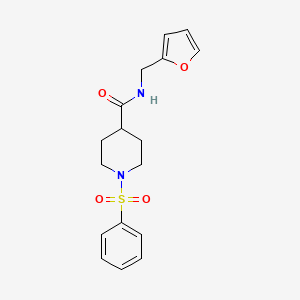
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a piperidine-based compound that has been synthesized through various methods, each with its own advantages and limitations.
作用机制
The mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in cells. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the activity of ion channels and receptors in cells, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells. In neurodegenerative diseases, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. In cancer cells, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
实验室实验的优点和局限性
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is also relatively easy to synthesize and has a high yield. However, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, including its low potency and selectivity for certain molecular targets. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have off-target effects that need to be taken into consideration when designing experiments.
未来方向
There are several future directions for research on N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its anticancer effects and develop N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide-based drugs for cancer treatment. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be used as a scaffold for the development of new drugs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and its potential molecular targets.
Conclusion
In conclusion, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a promising chemical compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Although N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, it has several advantages for lab experiments and has several future directions for research.
合成方法
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid, followed by sulfonylation with phenylsulfonyl chloride. Another method involves the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid chloride, followed by sulfonylation with phenylsulfonyl chloride. Both methods have been successful in synthesizing N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, with the latter method being more efficient.
科学研究应用
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNIAWGJXKSQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-ylmethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)